N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
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Overview
Description
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a complex organic compound characterized by its bromine atom, prop-2-ynyl group, and benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide typically involves multiple steps, starting with the bromination of the benzothiazole core. This is followed by the introduction of the prop-2-ynyl group and the cyclopropanecarboxamide moiety. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted benzothiazoles and related derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biological processes and developing new therapeutic agents.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
Uniqueness: N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide stands out due to its cyclopropanecarboxamide group, which imparts unique chemical and physical properties compared to its similar counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c1-2-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9-3-4-9/h1,5-6,8-9H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHUIDMJTRUWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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